2-chloro-5-sulfanylbenzonitrile
Description
5-Chloro-2-sulfanylbenzonitrile (Molecular Formula: C₇H₄ClNS; Molecular Weight: 169.62 g/mol) is a substituted benzonitrile derivative featuring a chlorine atom at position 5, a sulfanyl (thiol) group at position 2, and a nitrile group at position 1 of the benzene ring . Its SMILES notation, C1=CC(=C(C=C1Cl)C#N)S, confirms the substituent arrangement, while the InChIKey RAJVMVYZMSFNIC-UHFFFAOYSA-N uniquely identifies its stereoelectronic properties. The compound’s reactive thiol group and electron-withdrawing nitrile moiety make it a candidate for applications in pharmaceutical intermediates, agrochemicals, and materials science.
Properties
CAS No. |
1824577-99-2 |
|---|---|
Molecular Formula |
C7H4ClNS |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-sulfanylbenzonitrile typically involves the reaction of 2-chlorobenzonitrile with thiol reagents under specific conditions. One common method is the nucleophilic substitution reaction where 2-chlorobenzonitrile reacts with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-sulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-sulfanylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Studied for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-sulfanylbenzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the activity of enzymes and other biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physical, and commercial properties of 5-chloro-2-sulfanylbenzonitrile and its analogs:
Reactivity and Functional Group Impact
- Thiol vs. Methyl Groups : The sulfanyl group in 5-chloro-2-sulfanylbenzonitrile confers nucleophilic reactivity, enabling disulfide bond formation or metal coordination. In contrast, 2-chloro-5-methylbenzonitrile’s inert methyl group enhances stability but limits synthetic versatility .
- Chlorine vs.
Physicochemical Properties
- Solubility : The polar thiol group in 5-chloro-2-sulfanylbenzonitrile improves solubility in polar solvents (e.g., DMSO) compared to the hydrophobic methyl analog.
- Thermal Stability : Methyl-substituted derivatives (e.g., 2-chloro-5-methylbenzonitrile) exhibit higher thermal stability due to the absence of reactive SH groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
